molecular formula C8H7ClO3 B8454505 2-Hydroxyphenyl 2-chloroacetate

2-Hydroxyphenyl 2-chloroacetate

Cat. No.: B8454505
M. Wt: 186.59 g/mol
InChI Key: AWSSLZDEJGQPPW-UHFFFAOYSA-N
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Description

2-Hydroxyphenyl 2-chloroacetate is a chemical compound that belongs to the class of organic compounds known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a chloroacetyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyphenyl 2-chloroacetate typically involves the chloroacetylation of 1,2-Benzenediol (catechol). The reaction is carried out by reacting catechol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyphenyl 2-chloroacetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyphenyl 2-chloroacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyphenyl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol (Catechol): Lacks the chloroacetyl group, making it less reactive in certain types of reactions.

    1,3-Benzenediol (Resorcinol): Has hydroxyl groups in different positions, leading to different reactivity and applications.

    1,4-Benzenediol (Hydroquinone): Also has hydroxyl groups in different positions, used primarily in photography and as a reducing agent.

Uniqueness

2-Hydroxyphenyl 2-chloroacetate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research fields.

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

(2-hydroxyphenyl) 2-chloroacetate

InChI

InChI=1S/C8H7ClO3/c9-5-8(11)12-7-4-2-1-3-6(7)10/h1-4,10H,5H2

InChI Key

AWSSLZDEJGQPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC(=O)CCl

Origin of Product

United States

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